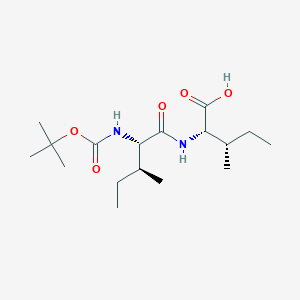
N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline is a synthetic compound with a complex structure It is characterized by the presence of multiple amino acid residues and a methoxy-oxobutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline typically involves the coupling of amino acid residues with the 4-methoxy-4-oxobutanoyl group. The process often employs peptide synthesis techniques, where protected amino acids are sequentially added to form the desired peptide chain. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to streamline the process, allowing for the efficient production of the compound. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving peptide interactions and protein synthesis.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy-oxobutanoyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-4-oxobutanoic acid
- Methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate
- Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Uniqueness
N-(4-Methoxy-4-oxobutanoyl)-L-alanyl-L-alanyl-L-proline is unique due to its specific combination of amino acid residues and the methoxy-oxobutanoyl group. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
CAS No. |
72252-95-0 |
|---|---|
Molecular Formula |
C16H25N3O7 |
Molecular Weight |
371.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(4-methoxy-4-oxobutanoyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O7/c1-9(17-12(20)6-7-13(21)26-3)14(22)18-10(2)15(23)19-8-4-5-11(19)16(24)25/h9-11H,4-8H2,1-3H3,(H,17,20)(H,18,22)(H,24,25)/t9-,10-,11-/m0/s1 |
InChI Key |
SORPHGTXBKXLSU-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
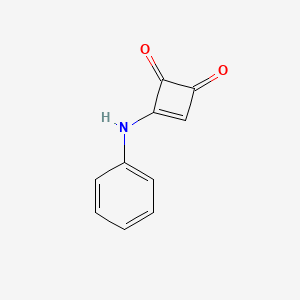
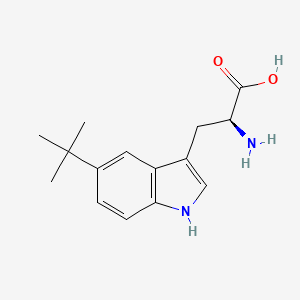
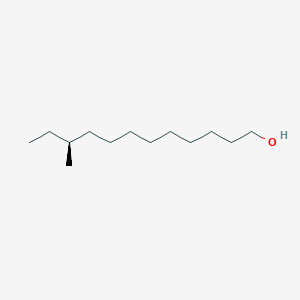
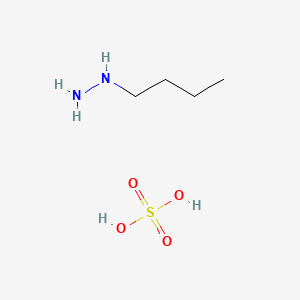
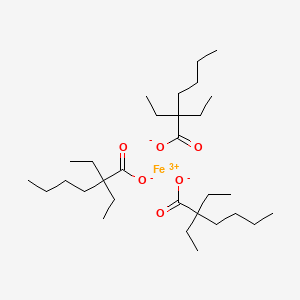
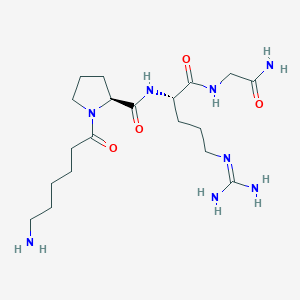
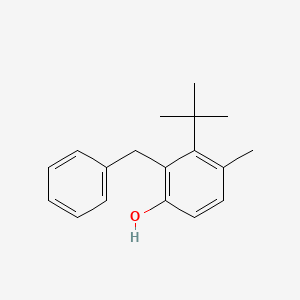
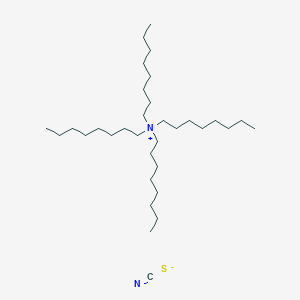
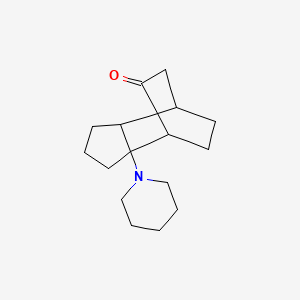
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
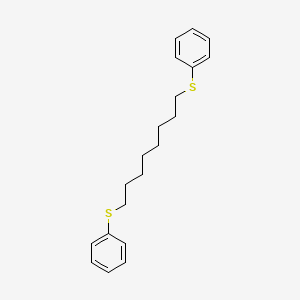
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
